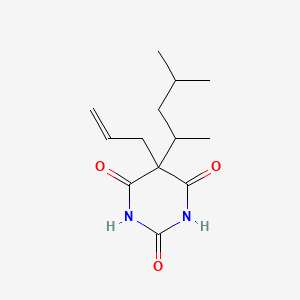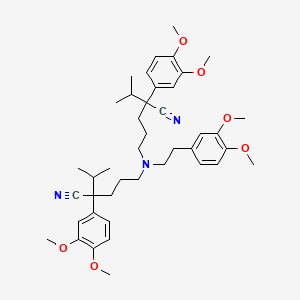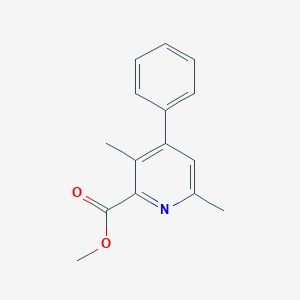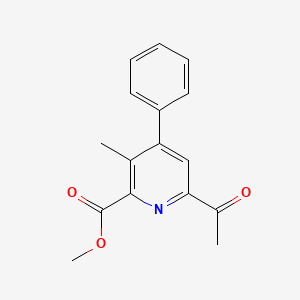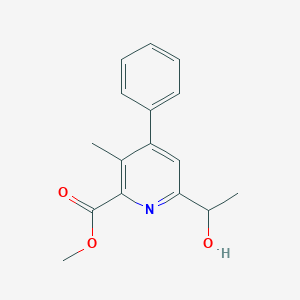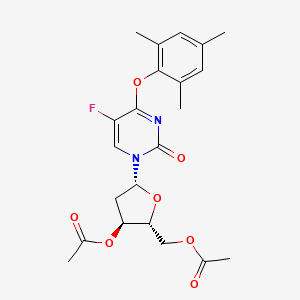
3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine
Descripción general
Descripción
3’,5’-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine is a derivative of 6-Methyluridine . It has exhibited weak antimalarial activity against P. falciparum 3D7 isolate . It is a weak substrate of Escherichia coli pyrimidine nucleoside phosphorylase .
Molecular Structure Analysis
The molecular formula of this compound is C23H27FN2O8 . The IUPAC name is [(2R,3R,4R,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]-4-methoxyoxolan-2-yl]methyl acetate . The InChI Key is RQZZKFYJYYGZMP-JWUVWSEFSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 478.47 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound of interest has been utilized in various synthetic and structural analysis contexts. For example, the synthesis of 5-Fluoro-2′-deoxycytidine, involving 5-fluoro-2′-deoxyuridine with 2,4,6-trimethylphenol, facilitated studies on the B/Z-DNA transition using 19F NMR spectroscopy. This provided insights into the initiation and progression of B/Z-DNA transition, suggesting no significant conformational changes upon replacing 2′-deoxycytidine with 5-fluoro-2′-deoxycytidine in DNA sequences (Andrei Solodinin et al., 2019).
Nucleoside Modifications
Modifications of nucleosides, such as the synthesis of 5-(1,2-dihaloethyl)-2′-deoxyuridines and related analogues, explore the regiospecific reactions that yield various deoxyuridines. These studies are crucial for understanding the chemical properties and potential biological applications of modified nucleosides, highlighting the importance of precise synthesis methods in developing nucleoside analogues with specific properties (Rohtash Kumar et al., 1991).
Crystal Structure Elucidation
The compound's role extends to crystal structure analysis, providing insights into the molecular configuration and the impact of modifications on nucleoside structure. For example, the study on the synthesis and crystal structure of 5-acetyl-2'-deoxyuridine shows the detailed molecular arrangement and conformational characteristics of modified nucleosides, contributing to our understanding of nucleoside chemistry and its implications for biological functions (P. Barr et al., 1980).
Nucleoside Conformations
Investigations into nucleoside conformations, such as the study of pyrimidine-2'-fluoro-2'-deoxyribonucleosides, offer valuable data on the preferred molecular conformations in solution, providing a basis for understanding nucleoside behavior in biological systems and the potential effects of modifications on nucleoside function (M. Blandin et al., 1974).
Antiviral Properties
Research into the antiviral properties of modified nucleosides, such as the synthesis and evaluation of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds, demonstrates the potential therapeutic applications of these compounds. By understanding the synthesis, biological evaluation, and mechanism of action, researchers can design more effective antiviral drugs based on modified nucleosides (A. S. Jones et al., 1988).
Propiedades
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O7/c1-11-6-12(2)20(13(3)7-11)32-21-16(23)9-25(22(28)24-21)19-8-17(30-15(5)27)18(31-19)10-29-14(4)26/h6-7,9,17-19H,8,10H2,1-5H3/t17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNURTBFBRALPC-IPMKNSEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


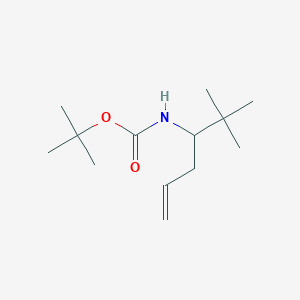
![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
